Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)
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Overview
Description
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is a coordination complex that includes iron in its trivalent state. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various scientific and industrial applications due to its ability to bind metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) typically involves the reaction of iron salts with a chelating agent such as diethylenetriaminepentaacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The process involves the following steps:
- Dissolution of iron(III) chloride in water.
- Addition of diethylenetriaminepentaacetic acid to the solution.
- Adjustment of pH to around 7-8 using sodium hydroxide.
- Stirring the mixture at room temperature for several hours.
- Filtration and purification of the resulting complex.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with larger quantities and more stringent control over reaction conditions. The use of automated systems for pH adjustment and temperature control ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligands in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various amines and carboxylates.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the iron(III) center can yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
Scientific Research Applications
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is widely used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metal ions from wastewater.
Mechanism of Action
The mechanism of action of Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) involves the formation of stable chelate complexes with metal ions. The compound binds to metal ions through its multiple carboxylate and amine groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid: A similar chelating agent with a slightly different structure.
Ethylenediaminetetraacetic acid: Another widely used chelating agent with similar applications.
Nitrilotriacetic acid: A chelating agent with fewer chelating sites compared to Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+).
Uniqueness
Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring robust and reliable chelation, such as in medical imaging and industrial water treatment.
Properties
CAS No. |
19529-38-5 |
---|---|
Molecular Formula |
C14H21FeN3Na2O10 |
Molecular Weight |
493.15 g/mol |
IUPAC Name |
disodium;2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |
InChI |
InChI=1S/C14H23N3O10.Fe.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;;2*+1/p-2 |
InChI Key |
PXJYMWVFFBQTPR-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+3] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+].[Na+].[Fe] |
Origin of Product |
United States |
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